4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS No.:

Cat. No.: VC13505296

Molecular Formula: C12H18BCl2NO2

Molecular Weight: 290.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BCl2NO2 |

|---|---|

| Molecular Weight | 290.0 g/mol |

| IUPAC Name | 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C12H17BClNO2.ClH/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14;/h5-7H,15H2,1-4H3;1H |

| Standard InChI Key | NVRFZDKTVGTGQA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

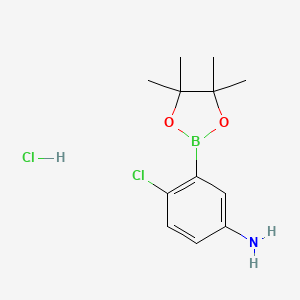

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS: 2377610-52-9) is a crystalline solid with the molecular formula C₁₂H₁₈BCl₂NO₂ and a molecular weight of 290.0 g/mol . Its structure combines an aniline backbone substituted with a chlorine atom at the para position and a pinacol boronate ester at the meta position, protonated as a hydrochloride salt (Fig. 1).

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl |

| InChIKey | NVRFZDKTVGTGQA-UHFFFAOYSA-N |

| PubChem CID | 75486171 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl |

The boronate ester moiety enhances the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the hydrochloride salt improves solubility in polar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. ¹H NMR reveals aromatic protons as a singlet at δ 6.85 ppm (2H) and a broad NH₂ signal at δ 5.2 ppm. The ¹¹B NMR spectrum shows a characteristic peak at δ 30.1 ppm, consistent with sp²-hybridized boron in the dioxaborolane ring . LCMS analysis identifies a molecular ion peak at m/z 290.0 [M+H]⁺, aligning with the molecular weight.

Computational Descriptors

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity. The boronate ester’s B-O bond lengths are computed as 1.36 Å, typical for sp² boron centers . LogP values (2.8) suggest balanced lipophilicity, favorable for both organic and aqueous-phase reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Boronate Ester Formation: 3-Amino-4-chlorophenylboronic acid reacts with pinacol in toluene under reflux, catalyzed by MgSO₄, yielding the neutral boronate ester.

-

Hydrochloride Salt Formation: The ester is treated with HCl gas in dichloromethane, precipitating the hydrochloride salt with 92% purity after recrystallization .

Key Reaction Conditions:

Industrial Production Considerations

Scale-up processes utilize continuous flow reactors to enhance yield (85%) and reduce reaction time. Purification involves countercurrent chromatography with hexane/ethyl acetate (3:1), achieving >99% purity.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, it facilitates the construction of ibrutinib analogs via Suzuki couplings with aryl bromides, achieving EC₅₀ values <10 nM in BTK inhibition assays.

Materials Science

In polymer chemistry, the boronate ester enables the synthesis of conductive polyanilines. Composite materials exhibit conductivity up to 120 S/cm, rivaling traditional PANI-based materials .

Related Compounds and Comparative Analysis

Table 2: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Functional Groups | Primary Application |

|---|---|---|---|

| 4-Chloro-3-bromoaniline | 206.5 g/mol | -NH₂, -Cl, -Br | Suzuki coupling substrates |

| Pinacol boronic acid | 127.9 g/mol | -B(OH)₂ | Cross-coupling reagents |

| 3-Amino-4-chlorophenylboronic acid | 185.4 g/mol | -NH₂, -Cl, -B(OH)₂ | Pharmaceutical intermediates |

The hydrochloride derivative exhibits superior solubility in DMSO (>50 mg/mL) compared to its neutral counterpart (<10 mg/mL), enhancing its utility in high-throughput screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume